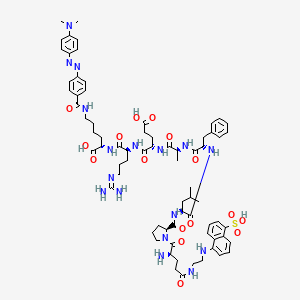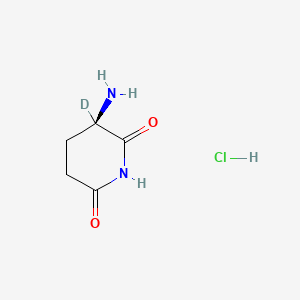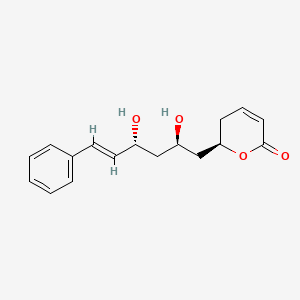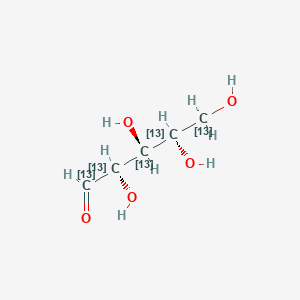
D-Ribose(mixture of isomers)-13c5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose (mixture of isomers)-13c5 is a labeled form of D-Ribose, a naturally occurring sugar that plays a crucial role in the energy production within cells. This compound is isotopically labeled with carbon-13, making it useful in various scientific research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose (mixture of isomers)-13c5 typically involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through the fermentation of glucose in the presence of carbon-13 labeled substrates. The process involves multiple steps, including isomerization and purification to ensure the correct incorporation of the isotope .
Industrial Production Methods: Industrial production of D-Ribose (mixture of isomers)-13c5 involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that can efficiently incorporate carbon-13 into the ribose structure. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Ribose (mixture of isomers)-13c5 undergoes several types of chemical reactions, including:
Oxidation: D-Ribose can be oxidized to form ribonic acid.
Reduction: Reduction of D-Ribose leads to the formation of ribitol.
Substitution: D-Ribose can participate in substitution reactions, particularly in the formation of glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acid catalysts such as hydrochloric acid are used in glycoside formation.
Major Products:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various glycosides.
Scientific Research Applications
D-Ribose (mixture of isomers)-13c5 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Helps in tracing metabolic pathways and understanding cellular energy production.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing cellular energy levels
Industry: Utilized in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
D-Ribose (mixture of isomers)-13c5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP), the energy currency of the cell. It participates in the pentose phosphate pathway, leading to the production of ribose-5-phosphate, a precursor for nucleotide synthesis. This enhances the overall energy production in cells, particularly in tissues with high energy demands such as the heart and muscles .
Comparison with Similar Compounds
D-Glucose: Another important sugar involved in energy metabolism.
D-Mannose: Similar in structure but differs in its metabolic pathways.
D-Xylose: A five-carbon sugar like D-Ribose but with different applications.
Uniqueness: D-Ribose (mixture of isomers)-13c5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its role in ATP synthesis and energy production also sets it apart from other sugars, making it particularly valuable in medical and biochemical research .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
PYMYPHUHKUWMLA-HWVHBAICSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



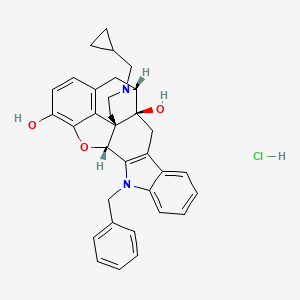
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
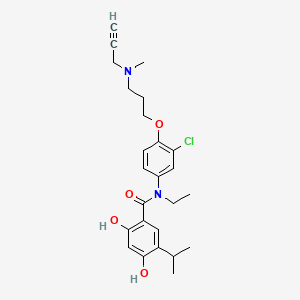
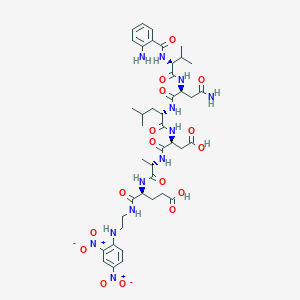

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)

![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12387458.png)

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
